molecular formula C18H23BN2O2 B2715550 N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1350918-91-0

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B2715550
CAS No.: 1350918-91-0
M. Wt: 310.2
InChI Key: UDLDINKNICOUBD-UHFFFAOYSA-N
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Description

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound featuring a pyridine core substituted with a benzylamine group at position 2 and a pinacol boronate ester at position 3. Its molecular formula is C₁₈H₂₃BN₂O₂ (monoisotopic mass: 310.185258), and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . The boronate ester enables versatile coupling with aryl halides or triflates under palladium catalysis, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLDINKNICOUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves several steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the pyridine derivative in the presence of a base like sodium hydride.

    Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane moiety, potentially yielding amine or alcohol derivatives.

    Substitution: The benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds.

Biology

The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of various biological pathways and interactions.

Medicine

In medicinal chemistry, this compound can be a precursor for drug candidates targeting specific enzymes or receptors. Its boron-containing moiety is particularly interesting for designing boron neutron capture therapy agents.

Industry

In materials science, the compound can be used to synthesize polymers or other materials with unique properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxaborolane group can participate in reversible covalent bonding with biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Compound Name Substituent (Pyridine Position) N-Substituent Molecular Formula Key Properties/Applications Evidence ID
Target Compound Boronate at C4, NH-Benzyl at C2 Benzyl C₁₈H₂₃BN₂O₂ Suzuki coupling; intermediate in drug discovery
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Boronate at C5, NH-Benzyl at C2 Benzyl C₁₈H₂₃BN₂O₂ Positional isomer; altered coupling reactivity due to boronate position
N-Cyclopropylmethyl-4-(boronate)pyridin-2-amine Boronate at C4, NH-Cyclopropylmethyl at C2 Cyclopropylmethyl C₁₅H₂₃BN₂O₂ Enhanced solubility; tested in kinase inhibition studies
N-Phenyl-4-(boronate)pyridin-2-amine Boronate at C4, NH-Phenyl at C2 Phenyl C₁₇H₂₁BN₂O₂ Reduced steric bulk compared to benzyl; potential for π-π interactions
5-(Boronate)-4-(trifluoromethyl)pyridin-2-amine Boronate at C5, CF₃ at C4 H (unsubstituted amine) C₁₂H₁₆BF₃N₂O₂ Electron-withdrawing CF₃ group increases electrophilicity of boronate

Key Observations:

  • Boronate Position : Moving the boronate from C4 to C5 (as in ) alters electronic distribution and steric accessibility, impacting cross-coupling efficiency.
  • N-Substituent : Benzyl (target) vs. cyclohexyl or trifluoroethyl groups modulate lipophilicity and bioavailability. For example, N-cyclopropylmethyl analogs exhibit improved solubility for kinase assays .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight Solubility Melting Point Stability Evidence ID
Target Compound 310.21 Soluble in DCM, THF, ethanol Not reported Stable under inert atmosphere
N-Benzyl-4-boronated benzamide analog 351.24 Soluble in chloroform, ethanol 138–140°C Hygroscopic; requires desiccation
4-Boronated pyridin-2-amine (unsubstituted) 217.06 Limited aqueous solubility Not reported Air-sensitive

Key Observations:

  • Solubility : Benzyl and aryl substituents enhance solubility in organic solvents compared to unsubstituted amines .
  • Stability : Boronate esters are moisture-sensitive; analogs with electron-withdrawing groups (e.g., CF₃) may exhibit greater stability .

Biological Activity

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H24BNO3C_{20}H_{24}BNO_3 with a molecular weight of 324.22 g/mol. It features a pyridine ring substituted with a benzyl group and a boronate ester moiety that may influence its biological activity.

PropertyValue
Molecular FormulaC20H24BNO3
Molecular Weight324.22 g/mol
Physical StateSolid
Melting Point89 °C
SolubilitySoluble in methanol

This compound exhibits potential as an inhibitor of certain enzymes critical in viral replication processes. Specifically, it has been studied for its inhibitory effects on the main protease (Mpro) of SARS-CoV-2, which is essential for the viral life cycle. The inhibition of Mpro prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication .

Antiviral Activity

Recent studies have demonstrated that derivatives of boronic acids can effectively inhibit Mpro activity. For instance, in vitro assays showed that compounds similar to this compound exhibited approximately 23% inhibition at a concentration of 20 µM . This selectivity for Mpro over other viral proteases indicates its potential as an antiviral agent.

Antimicrobial Properties

In addition to antiviral activity, compounds containing boronate groups have shown promise in antimicrobial applications. Research indicates that these compounds can induce oxidative stress in bacterial cells leading to DNA damage and cell death . This suggests that this compound may possess broad-spectrum antimicrobial properties.

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study focused on β-amido boronic acids found that certain derivatives effectively inhibited Mpro activity in enzymatic assays. The structure-activity relationship indicated that modifications at the amine and boronate positions significantly affected inhibitory potency .
  • Antimicrobial Testing : Compounds similar to N-Benzyl derivatives were evaluated against various bacterial strains (e.g., Escherichia coli). Results indicated strong antibacterial activity attributed to their ability to alter bacterial DNA topology and induce oxidative stress .
  • In Vivo Studies : Preliminary evaluations in animal models are necessary to ascertain the therapeutic efficacy and safety profile of N-Benzyl derivatives. These studies are crucial for understanding the pharmacokinetics and potential side effects associated with this compound.

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